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Compound of Interest

Compound Name: SKF 86002 dihydrochloride

Cat. No.: B1663690

Get Quote

To design rigorous experiments, you must account for the concentration-dependent binding

affinities of SKF 86002. The table below summarizes the primary and off-target interactions that

dictate its cellular effects.
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Target
Enzyme/Kinase

Target Class SKF 86002 IC₅₀
Primary
Experimental
Implication

p38α / p38β MAPK Primary Target 0.1 – 1.0 µM

Suppression of TNF-

α, IL-1β; modulation of

stress-induced

apoptosis[1].

CSNK1 (Casein

Kinase 1)
Kinase Off-Target < 100 nM

Altered Wnt/β-catenin

and CREB

phosphorylation

baselines[2].

5-Lipoxygenase (5-

LOX)
Enzyme Off-Target ~ 10 µM

Suppression of

leukotriene (e.g.,

LTC4) synthesis[1].

Cyclooxygenase

(COX-1/2)
Enzyme Off-Target ~ 100 µM

Suppression of

prostaglandin (e.g.,

PGE2, PGD2)

synthesis[1].

Pathway Visualization: The Polypharmacology of
SKF 86002
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SKF 86002 primary p38 MAPK inhibition vs. COX, LOX, and CSNK1 off-target pathways.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing altered arachidonic acid metabolism in my p38-knockdown models when

using SKF 86002? A: SKF 86002 is a dual-action inhibitor. Beyond p38 MAPK, it structurally

interferes with the arachidonic acid cascade. demonstrated that SKF 86002 directly inhibits

lipoxygenase- and cyclooxygenase-mediated metabolism[1]. Furthermore, it decreases the

expression of COX-2 mRNA, leading to a profound suppression of Prostaglandin E2 (PGE2)[3].

If you observe these effects in a p38-null model, you are witnessing the direct COX/LOX off-

target activity.

Q2: Are there other kinase off-targets I should account for in my phosphoproteomics data? A:

Yes. While SKF 86002 is highly selective against many kinases, it potently inhibits Casein
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Kinase 1 (CSNK1) family members at nanomolar concentrations—often lower than the

concentration required to fully inhibit p38[2]. If your phosphoproteomics data shows

unexpected shifts in CREB phosphorylation or Wnt signaling baselines, this is likely a CSNK1-

mediated artifact.

Q3: Does SKF 86002 block all forms of cellular apoptosis? A: No. As shown by , SKF 86002

effectively blocks stress-induced apoptosis (e.g., UV irradiation, hyperosmolarity), which is

strictly p38-dependent[4]. However, it does not block anti-Fas-induced or spontaneous

apoptosis, which operate via p38-independent caspase cascades[4].

Troubleshooting Guide: Resolving Experimental
Confounders
Issue 1: Disentangling p38 vs. COX-1/2 Mediated
Suppression of PGE2
Symptom: You apply SKF 86002 to block p38-mediated cytokine release, but you also observe

a near-total collapse of PGD2, TXA2, and PGE2 levels. You cannot determine if the eicosanoid

drop is due to downstream p38 signaling or direct COX inhibition. Causality: In cells like mast

cells and macrophages, COX-1 and COX-2 are required to convert arachidonic acid into PGH2,

the precursor for all other prostanoids. SKF 86002 directly binds and inhibits COX enzymes[5].

Solution: Implement a Prostaglandin Rescue Assay (See Protocol 1). By supplying exogenous

PGH2, you bypass the COX blockade. If downstream signaling is restored, the suppression

was an off-target COX artifact.

Issue 2: Unintended Wnt/CREB Signaling Baseline
Shifts
Symptom: Cells treated with SKF 86002 exhibit altered CREB (Ser133) phosphorylation that

does not align with your p38 pathway hypothesis. Causality: SKF 86002 binds the ATP pocket

of CSNK1[2]. Solution: Implement the CSNK1 Off-Target Control Assay (See Protocol 2) using

a structurally distinct p38 inhibitor (e.g., BIRB 796) that lacks CSNK1 affinity to validate the

p38-dependence of your observation.

Validated Experimental Protocols
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Protocol 1: Prostaglandin Rescue Assay
This self-validating workflow decouples p38-dependent inflammatory responses from COX-

mediated off-target inhibition.

Step-by-Step Methodology:

Cell Seeding: Plate target cells (e.g., human monocytes or bone marrow-derived mast cells)

at

cells/mL in complete culture medium.

Inhibitor Pre-treatment: Treat the experimental cohort with SKF 86002 (10 µM) and the

control cohort with vehicle (DMSO, <0.1% final volume) for 1 hour at 37°C[6].

Rescue Introduction: To a parallel SKF 86002-treated cohort, add exogenous PGH2 (1 µM)

or PGE2 (1 µM). This chemically bypasses the upstream COX inhibition[7].

Stimulation: Add your primary agonist (e.g., LPS at 1 µg/mL or IL-33 at 10 ng/mL) to all wells

and incubate for 4 to 24 hours depending on the target analyte[5].

Quantification: Harvest the supernatants. Quantify target cytokines (e.g., TNF-α) and

eicosanoids (e.g., TXA2, LTC4) using specific ELISAs.

Data Interpretation: If the addition of PGH2 restores the target output, the initial suppression

was a COX-dependent off-target effect. If the output remains suppressed despite PGH2, the

mechanism is truly p38-dependent.
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Experimental workflow to decouple p38-dependent effects from COX-mediated off-target

inhibition.

Protocol 2: CSNK1 Off-Target Control Assay
Step-by-Step Methodology:

Parallel Treatment: Treat identical cell cohorts with either SKF 86002 (1 µM) or a highly

selective p38 inhibitor (e.g., BIRB 796 at 0.1 µM) for 2 hours.

Lysis: Wash cells in ice-cold PBS and lyse using RIPA buffer supplemented with protease

and phosphatase inhibitors (crucial for preserving CREB phosphorylation).

Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

Probe with primary antibodies against phospho-CREB (Ser133) and total CREB[2].

Data Interpretation: If SKF 86002 alters CREB phosphorylation but the selective p38 inhibitor

does not, the phenotype is an artifact of CSNK1 inhibition rather than p38 blockade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1663690?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663690?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

